molecular formula C11H11FO4 B2708844 Dimethyl 2-fluoro-6-methylterephthalate CAS No. 2228578-37-6

Dimethyl 2-fluoro-6-methylterephthalate

Cat. No.: B2708844
CAS No.: 2228578-37-6
M. Wt: 226.203
InChI Key: SBQFNVXBAVHUPW-UHFFFAOYSA-N
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Description

Dimethyl 2-fluoro-6-methylterephthalate is an organic compound with the molecular formula C11H11FO4 It is a derivative of terephthalic acid, where two methyl ester groups and a fluorine atom are attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-fluoro-6-methylterephthalate typically involves the esterification of 2-fluoro-6-methylterephthalic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of 2-fluoro-6-methylterephthalic acid and methanol into the reactor, along with the acid catalyst. The product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-fluoro-6-methylterephthalate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids in the presence of a base or acid.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols, typically under basic conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as amine or thiol derivatives.

    Hydrolysis: 2-fluoro-6-methylterephthalic acid.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Dimethyl 2-fluoro-6-methylterephthalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced biological activity and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-fluoro-6-methylterephthalate depends on its application. In drug development, the fluorine atom can enhance the compound’s binding affinity to biological targets, increase metabolic stability, and improve the overall pharmacokinetic profile. The ester groups can be hydrolyzed in vivo to release the active carboxylic acid, which can then interact with specific molecular targets.

Comparison with Similar Compounds

    Dimethyl terephthalate: Lacks the fluorine and methyl groups, making it less reactive in certain chemical reactions.

    Dimethyl 2-fluoroterephthalate: Similar structure but lacks the methyl group, which can affect its reactivity and applications.

    Dimethyl 6-methylterephthalate:

Uniqueness: Dimethyl 2-fluoro-6-methylterephthalate is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical properties. The fluorine atom can enhance the compound’s reactivity and stability, while the methyl group can influence its solubility and overall chemical behavior. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

dimethyl 2-fluoro-6-methylbenzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-6-4-7(10(13)15-2)5-8(12)9(6)11(14)16-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQFNVXBAVHUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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